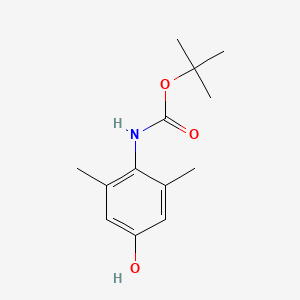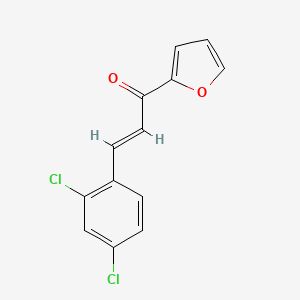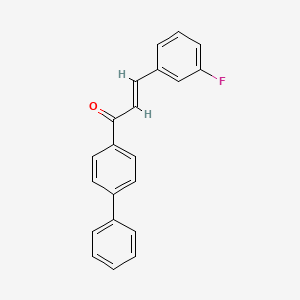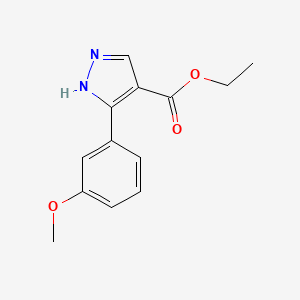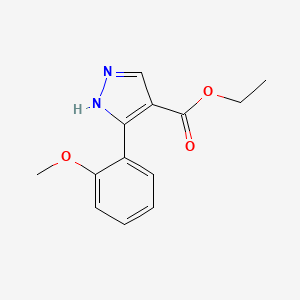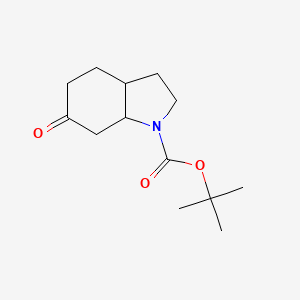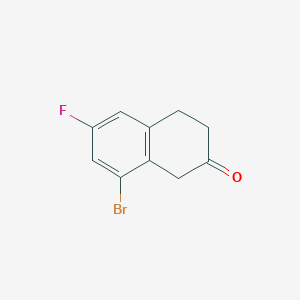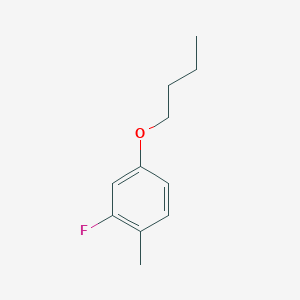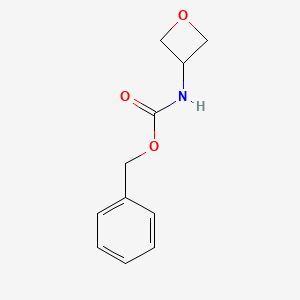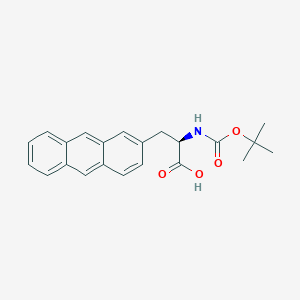
Boc-L-Ala(2-Anth)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-L-Ala(2-Anth)-OH (Boc-Ala-Anth-OH) is an amino acid-based compound that has recently gained attention for its potential applications in various scientific research fields. It is a derivative of L-alanine, an essential amino acid, and 2-anthracene carboxylic acid, a chemical compound that has been studied for its diverse properties. The combination of these two components creates a unique molecule with a wide range of potential applications.
Applications De Recherche Scientifique
Boc-Ala-Anth-OH has been studied for its potential applications in various scientific research fields. It has been used as a substrate for the synthesis of peptides and proteins, and as a building block for the preparation of peptidomimetics. Additionally, it has been used to study the structure-activity relationships of peptides and proteins, and to investigate the mechanism of action of various pharmaceuticals.
Mécanisme D'action
Boc-Ala-Anth-OH has been found to interact with various proteins and peptides. It is believed that the aromatic ring of the 2-anthracene carboxylic acid moiety binds to the hydrophobic pockets of proteins and peptides, while the alanine side chain interacts with the lysine residues of proteins. This allows Boc-Ala-Anth-OH to form stable complexes with proteins and peptides, which can then be used to study the structure-activity relationships of these molecules.
Biochemical and Physiological Effects
Boc-Ala-Anth-OH has been studied for its potential biochemical and physiological effects. It has been found to act as an inhibitor of protein-protein interactions, and to modulate the activity of various enzymes. Additionally, it has been found to have anti-inflammatory and anti-cancer properties, and to have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Boc-Ala-Anth-OH has several advantages and limitations for use in lab experiments. On the one hand, it is relatively easy to synthesize and can be used to study the structure-activity relationships of proteins and peptides. On the other hand, it is hydrophobic and can be difficult to solubilize in water-based solutions. Additionally, it can be toxic to cells, so it should be used with caution.
Orientations Futures
There are several potential future directions for the study of Boc-Ala-Anth-OH. For example, it could be used to study the structure-activity relationships of small molecules, such as drug molecules. Additionally, it could be used to study the mechanism of action of various pharmaceuticals, and to develop new drugs for the treatment of various diseases. Finally, it could be used to study the biochemical and physiological effects of various compounds, and to develop new therapies for the treatment of various diseases.
Méthodes De Synthèse
Boc-Ala-Anth-OH is synthesized through a two-step process. The first step involves the reaction of 2-anthracene carboxylic acid with Boc-L-alanine to form the Boc-Ala-Anth-OH amide. This reaction is catalyzed by a base and is usually conducted in an aqueous solution. The second step involves the hydrolysis of the amide to form the desired product, Boc-Ala-Anth-OH. This reaction is usually catalyzed by an acid and is conducted in an organic solvent.
Propriétés
IUPAC Name |
(2R)-3-anthracen-2-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)11-14-8-9-17-12-15-6-4-5-7-16(15)13-18(17)10-14/h4-10,12-13,19H,11H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRHOOVNFURBFF-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=CC3=CC=CC=C3C=C2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC2=CC3=CC=CC=C3C=C2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-Ala(2-Anth)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324399.png)
![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324405.png)
